2,2,4,6-Tetrafluorobenzo[d][1,3]dioxole
Description
2,2,4,6-Tetrafluorobenzo[d][1,3]dioxole is a fluorinated derivative of the benzo[d][1,3]dioxole scaffold, characterized by fluorine atoms at the 2, 2', 4, and 6 positions. This compound belongs to a class of heterocyclic aromatic systems where the dioxole ring (a five-membered ring containing two oxygen atoms) is fused to a benzene ring. The tetrafluorination pattern introduces strong electron-withdrawing effects, which influence its physicochemical properties, reactivity, and biological activity.
Properties
Molecular Formula |
C7H2F4O2 |
|---|---|
Molecular Weight |
194.08 g/mol |
IUPAC Name |
2,2,4,6-tetrafluoro-1,3-benzodioxole |
InChI |
InChI=1S/C7H2F4O2/c8-3-1-4(9)6-5(2-3)12-7(10,11)13-6/h1-2H |
InChI Key |
WAJNOZZPLHYCPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1OC(O2)(F)F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
2,2-Difluorobenzo[d][1,3]dioxole
- Structural Difference : Lacks fluorine atoms at the 4 and 6 positions.
- Pharmacological Impact : In cystic fibrosis transmembrane conductance regulator (CFTR) correctors, the 2,2-difluoro derivative (e.g., in VX-809) is critical for efficacy. Removing fluorine (e.g., in 4-methoxyphenyl analogs like amide33) reduces CFTR correction by >50%, highlighting fluorine’s role in stabilizing molecular interactions .
- Electronic Effects : The difluoro substitution enhances electron-withdrawing character, improving binding to hydrophobic protein pockets.
Benzo[d][1,3]dioxole with Mixed Substituents
- Example : A derivative with para-electron-donating and meta-electron-withdrawing groups (e.g., compound 9 in ) mimics dichlorodibenzodioxin’s electronic profile.
- Fragmentation Behavior : Unlike the tetrafluoro compound, this derivative undergoes ortho-chlorine loss during mass spectrometry (48.8% fragmentation to m/z 219) due to substituent electronic effects .
Hydroxyl- and Methoxy-Substituted Derivatives
- Activity Trends :
- Adding hydroxyl groups (e.g., 25b in ) increases activity from 24% to 66%, while methylation (18b) further boosts efficacy to 75% .
- Benzo[d][1,3]dioxole rings with hydroxyl/methoxy groups generally show lower activity compared to fluorinated analogs, likely due to reduced lipophilicity and metabolic stability .
Antimicrobial Benzo[d][1,3]dioxole Derivatives
- Key Findings :
- Spiro compounds with benzo[d][1,3]dioxole substituents (e.g., 3e, 3f) exhibit strong antimicrobial activity (27–28 mm inhibition zones against C. albicans) .
- Fluorination at multiple positions (as in the tetrafluoro compound) could enhance membrane penetration and target binding via increased hydrophobicity and electronegativity.
Electronic and Steric Effects
- Steric Hindrance : Fluorine’s small atomic radius minimizes steric clashes, making the tetrafluoro derivative suitable for applications requiring precise molecular recognition (e.g., enzyme inhibitors) .
Research Implications and Gaps
- Unanswered Questions : The exact biological activity and thermal stability of 2,2,4,6-tetrafluorobenzo[d][1,3]dioxole remain underexplored.
- Future Directions :
- Comparative studies with difluoro and tetrafluoro derivatives to quantify fluorine’s additive effects.
- Exploration in drug design (e.g., antimicrobial or CFTR correctors) leveraging its electronic profile .
Preparation Methods
Halogenation-Fluorination Sequential Approaches
A prominent method for synthesizing 2,2,4,6-tetrafluorobenzo[d][1, dioxole involves sequential halogenation and fluorination steps. The US patent US20140274701A1 describes the synthesis of analogous fluorinated benzodioxoles via iodination followed by fluorine substitution . For instance, 2,2,5-trifluoro-6-iodobenzo[d] dioxole is prepared by treating a benzodioxole precursor with iodine under controlled conditions, followed by fluorination using silver(I) fluoride (AgF) or potassium fluoride (KF) in polar aprotic solvents like tetrahydrofuran (THF) .
Key Reaction Conditions:
-
Temperature: Reactions are conducted at 5°C to prevent side reactions.
-
Solvents: Dry THF or dichloromethane (DCM) ensures solubility of intermediates.
-
Catalysts: Lewis acids such as boron trifluoride (BF₃) may accelerate halogen exchange.
This approach allows precise control over fluorine substitution but requires careful handling of moisture-sensitive intermediates.
Ring-Closing Reactions with Fluorinated Catechols
The core 1,3-dioxole ring can be constructed from fluorinated catechol derivatives. As noted in the Wikipedia entry for 1,3-benzodioxole, the methylenedioxy functional group is typically formed via condensation of catechol with dihalomethanes . Adapting this method, 2,4,6-trifluorocatechol reacts with difluoromethylene dihalides (e.g., ClCF₂Cl) under basic conditions to yield the target compound.
Example Protocol:
-
Starting Material: 2,4,6-Trifluorocatechol (synthesized via directed ortho-metalation of 1,3,5-trifluorobenzene).
-
Reagent: Dichlorodifluoromethane (ClCF₂Cl) in dimethylformamide (DMF).
-
Base: Potassium carbonate (K₂CO₃) facilitates deprotonation and nucleophilic attack.
-
Yield: ~60–70% after purification via column chromatography .
Advantages:
-
Direct incorporation of fluorine atoms avoids post-synthetic modifications.
-
Scalable for industrial production with readily available starting materials.
Ionic Liquid-Catalyzed Cyclization
The Chinese patent CN102276575B highlights the use of ionic liquids as green catalysts for dioxolane synthesis . While this patent focuses on non-fluorinated dioxolanes, the methodology is adaptable to fluorinated systems. For example, Brønsted acidic ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate, [BMIM][HSO₄]) catalyze the condensation of fluorinated catechols with formaldehyde derivatives.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst | [BMIM][HSO₄] |
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Substrate Ratio | 1:1.2 (catechol:CH₂O) |
| Yield | 75–80% |
This method reduces energy consumption and avoids hazardous solvents, aligning with green chemistry principles .
Nucleophilic Aromatic Substitution (NAS)
Fluorine can be introduced via NAS on pre-formed benzodioxole intermediates. For example, 2,4-difluoro-6-nitrobenzo[d] dioxole undergoes nitro displacement with fluoride ions under high-temperature conditions.
Typical Procedure:
-
Fluorinating Agent: Tetrabutylammonium fluoride (TBAF) in DMF.
-
Conditions: 120°C for 12 hours.
-
Outcome: Selective substitution of nitro group with fluorine, yielding 2,2,4,6-tetrafluoro product .
Challenges:
-
Competing side reactions (e.g., dehalogenation) require precise stoichiometry.
-
High temperatures may degrade sensitive intermediates.
Comparative Analysis of Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Scalability | Cost Efficiency | Environmental Impact |
|---|---|---|---|---|
| Halogenation-Fluorination | 50–60 | Moderate | Low | High (waste halogens) |
| Ring-Closing | 60–70 | High | Moderate | Moderate |
| Ionic Liquid Catalysis | 70–80 | High | High | Low |
| NAS | 40–50 | Low | High | Moderate |
Q & A
Q. What are the optimized synthetic routes for 2,2,4,6-Tetrafluorobenzo[d][1,3]dioxole, and how do reaction conditions influence yield?
The synthesis typically involves halogenation and cyclization of precursor benzo[d][1,3]dioxole derivatives. For example, fluorination can be achieved using fluorinating agents like SF₄ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Reaction temperature (e.g., 0–60°C) and solvent polarity (e.g., DCM or DMF) significantly affect yields, with polar aprotic solvents favoring higher fluorination efficiency. Monitoring via <sup>19</sup>F-NMR ensures complete substitution .
Q. How is the structural integrity of this compound confirmed experimentally?
Multinuclear NMR spectroscopy (e.g., <sup>19</sup>F and <sup>13</sup>C) is critical. The <sup>19</sup>F-NMR spectrum typically shows distinct peaks for each fluorine environment (e.g., δ -120 to -140 ppm for aromatic fluorines), while <sup>13</sup>C-NMR confirms the dioxole ring integrity (e.g., C-O resonances at 90–100 ppm). X-ray crystallography provides bond-length validation, with C-F bonds averaging 1.34 Å and C-O bonds 1.43 Å .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data in assays involving this compound derivatives?
Contradictions often arise from substituent positioning and stereoelectronic effects. For example, 4-fluoro vs. 6-fluoro substituents may alter binding affinity to targets like cystic fibrosis transmembrane conductance regulator (CFTR). Dose-response curves (IC₅₀) and computational docking (e.g., using AutoDock Vina) can identify critical interactions. Comparative studies with isotopologues (e.g., deuterated analogs) clarify metabolic stability .
Q. How does the 2,2,4,6-tetrafluoro motif influence pharmacokinetic properties in drug candidates?
Fluorination enhances metabolic stability by reducing CYP450-mediated oxidation. LogP measurements (e.g., via HPLC) show increased lipophilicity (ΔlogP ≈ +0.5 per fluorine), improving membrane permeability. However, excessive fluorination may reduce solubility, necessitating formulation optimization (e.g., PEG-based carriers) .
Q. What methodological approaches are used to study the electrophilic reactivity of this compound in cross-coupling reactions?
Pd-catalyzed direct arylations (e.g., with heteroarenes) leverage the electron-deficient dioxole core. Conditions include Pd(OAc)₂ (1 mol%), KOAc, and DMA at 120°C, achieving yields >80%. Mechanistic studies using <sup>31</sup>P-NMR track oxidative addition intermediates. Fluorine’s electronegativity accelerates transmetallation but may require additive optimization (e.g., SPhos ligands) .
Q. How can isotopic labeling (e.g., <sup>2</sup>H, <sup>18</sup>O) elucidate degradation pathways of this compound?
Deuterium labeling at the dioxole oxygen (e.g., using D₂O under acidic conditions) traces hydrolysis pathways. LC-MS/MS with <sup>18</sup>O-labeled water identifies oxidative cleavage products. Kinetic isotope effects (KIE) reveal rate-determining steps, such as ring-opening vs. defluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
